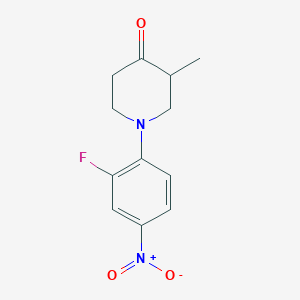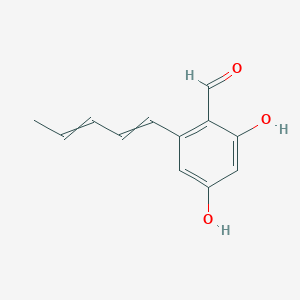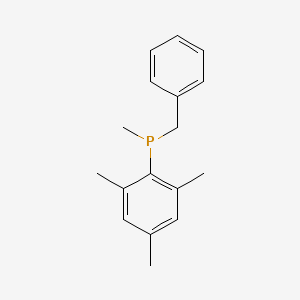
Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of a benzyl group, a methyl group, and a 2,4,6-trimethylphenyl group attached to a phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of benzyl chloride with methyl(2,4,6-trimethylphenyl)phosphane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the benzyl or methyl groups are replaced by other functional groups. This is typically achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, at low temperatures.
Substitution: Halogens, alkylating agents, under controlled temperatures and inert atmosphere.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Applications De Recherche Scientifique
Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism by which Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphane group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound can modulate the activity of certain enzymes by binding to their active sites, thereby influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
- Phenyl(methyl)(2,4,6-trimethylphenyl)phosphane
- Benzyl(ethyl)(2,4,6-trimethylphenyl)phosphane
- Benzyl(methyl)(2,4,6-trimethylphenyl)phosphine oxide
Comparison: Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of both benzyl and methyl groups attached to the phosphane core, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the benzyl group enhances its nucleophilicity, making it more reactive in substitution reactions compared to Phenyl(methyl)(2,4,6-trimethylphenyl)phosphane. Additionally, the compound’s stability is higher than that of Benzyl(ethyl)(2,4,6-trimethylphenyl)phosphane due to the steric hindrance provided by the methyl group.
Propriétés
Numéro CAS |
881407-36-9 |
|---|---|
Formule moléculaire |
C17H21P |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
benzyl-methyl-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C17H21P/c1-13-10-14(2)17(15(3)11-13)18(4)12-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 |
Clé InChI |
WFIMMYKHIDMOHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(C)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
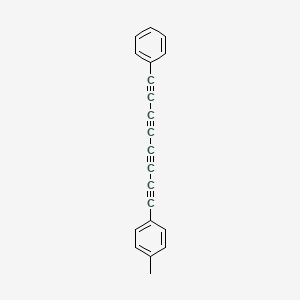
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
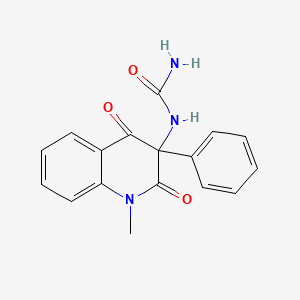
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
